2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid is a compound that features a piperidine ring substituted with an acetyl group and a cyclopropane carboxylic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropanation reactions, which can be catalyzed by dirhodium complexes . The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and piperidine synthesis processes. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the cyclopropane moiety.
Substitution: Substitution reactions can occur at the piperidine ring or the cyclopropane carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, leading to biological effects. The acetyl group and cyclopropane carboxylic acid moiety can also influence the compound’s activity by affecting its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Cyclopropane carboxylic acid: A three-membered ring with a carboxylic acid group.
1-Acetylpiperidine: A piperidine ring with an acetyl group.
Uniqueness
2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the piperidine ring, acetyl group, and cyclopropane carboxylic acid moiety. This combination provides distinct chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(1-acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-4-2-3-8(6-12)9-5-10(9)11(14)15/h8-10H,2-6H2,1H3,(H,14,15) |
InChI Key |
FVKVTMGVGMLWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2CC2C(=O)O |
Origin of Product |
United States |
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